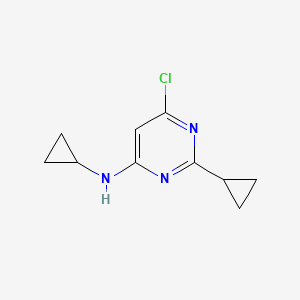

6-chloro-N,2-dicyclopropylpyrimidin-4-amine

CAS No.: 617716-49-1

Cat. No.: VC2879457

Molecular Formula: C10H12ClN3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 617716-49-1 |

|---|---|

| Molecular Formula | C10H12ClN3 |

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | 6-chloro-N,2-dicyclopropylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C10H12ClN3/c11-8-5-9(12-7-3-4-7)14-10(13-8)6-1-2-6/h5-7H,1-4H2,(H,12,13,14) |

| Standard InChI Key | QNGRNGLSWRHCHW-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NC(=CC(=N2)Cl)NC3CC3 |

| Canonical SMILES | C1CC1C2=NC(=CC(=N2)Cl)NC3CC3 |

Introduction

6-Chloro-N,2-dicyclopropylpyrimidin-4-amine is a pyrimidine derivative with the molecular formula C10H12ClN3 and a molecular weight of approximately 209.67 g/mol. This compound is characterized by a chlorine atom at the 6th position and two cyclopropyl groups attached to the nitrogen and carbon atoms of the pyrimidine ring. Its unique structure imparts distinct steric and electronic properties, making it a valuable compound in various scientific applications.

Synthesis and Preparation

The synthesis of 6-chloro-N,2-dicyclopropylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor. A common method starts with 2,4-diamino-6-hydroxypyrimidine, which is chlorinated using phosphorus oxychloride (POCl3) under controlled conditions. The reaction is quenched with alcohols, and the product is isolated by neutralizing the hydrochloride salt with ammonia.

Industrial production may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The recovery and recycling of reagents like phosphorus oxychloride can improve cost-effectiveness and environmental sustainability.

Biological and Medicinal Applications

6-Chloro-N,2-dicyclopropylpyrimidin-4-amine has several applications in medicinal chemistry:

-

Antimicrobial Activity: The compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 16 µg/mL. This is significant given the rising incidence of antibiotic-resistant strains.

-

Anticancer Activity: It has shown promising results in anticancer assays, with IC50 values of 12 µM against HeLa (cervical cancer), 15 µM against MCF-7 (breast cancer), and 20 µM against A549 (lung cancer) cell lines.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Cytotoxicity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 12 µM |

| MCF-7 (Breast cancer) | 15 µM |

| A549 (Lung cancer) | 20 µM |

Comparison with Similar Compounds

6-Chloro-N,2-dicyclopropylpyrimidin-4-amine is distinct from similar compounds due to its cyclopropyl groups:

-

6-Chloro-N,N-dimethylpyrimidin-4-amine: Similar in structure but with dimethyl groups instead of cyclopropyl groups.

-

4-Chloro-2,6-diaminopyrimidine: Lacks cyclopropyl groups and has amino groups at the 2nd and 6th positions.

-

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a pyrazolo ring fused to the pyrimidine ring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume